Cetyl sulfate

Description

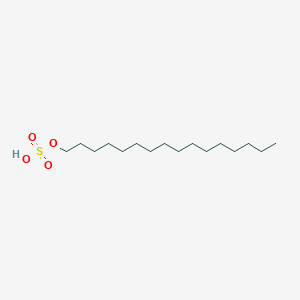

Structure

2D Structure

Properties

IUPAC Name |

hexadecyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTIRUACFKQDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1120-01-0 (hydrochloride salt) | |

| Record name | Cetyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047982 | |

| Record name | Hexyldecyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-02-2 | |

| Record name | Hexadecyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanol, 1-(hydrogen sulfate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyldecyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588KRC8J32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Cetyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl sulfate, particularly its sodium salt (sodium this compound), is a long-chain alkyl sulfate that serves as a crucial anionic surfactant in a multitude of applications, ranging from cosmetics and personal care products to pharmaceuticals.[1][2] Its amphiphilic nature, possessing both a hydrophilic sulfate head and a hydrophobic cetyl (hexadecyl) tail, allows it to effectively reduce surface tension and facilitate the mixing of oil and water phases.[3] This property makes it an invaluable excipient in formulations such as creams, lotions, and shampoos, where it functions as an emulsifier, detergent, and foaming agent.[3][4] In the pharmaceutical industry, understanding the precise chemical and physical properties of this compound is paramount for optimizing drug delivery systems, ensuring formulation stability, and predicting its interactions with biological systems.

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes tabulated quantitative data for easy reference, detailed experimental protocols for key property measurements, and a visualization of its interaction with the skin barrier, a critical consideration for topical and transdermal drug delivery.

Chemical and Physical Properties

This compound is most commonly available as its sodium salt, sodium this compound. It presents as a white to off-white powder or paste with a mild odor.[2][3] It is soluble in water, and its aqueous solutions have a pH greater than 7.0.[2]

General Properties

| Property | Value | Source(s) |

| Synonyms | Sodium this compound, Sodium hexadecyl sulfate, Hexadecyl hydrogen sulfate sodium salt | [3] |

| Chemical Formula | C₁₆H₃₃NaO₄S | [3] |

| Molecular Weight | 344.48 g/mol | [3] |

| Appearance | White to off-white powder or paste | [3] |

| Odor | Mild | [2] |

| Solubility | Soluble in water | [2] |

Physicochemical Properties of Alkyl Sulfates

Quantitative data for this compound is not always readily available in the literature. Therefore, data for its closest and most studied analog, sodium dodecyl sulfate (SDS), is often used as a reference point. The properties of alkyl sulfates are highly dependent on their alkyl chain length.

| Property | Sodium Dodecyl Sulfate (SDS) - C12 (for comparison) | Sodium this compound (SCS) - C16 | Source(s) |

| Critical Micelle Concentration (CMC) in water at 25°C | ~8.2 mM | Data not readily available; expected to be significantly lower than SDS | [5][6] |

| Surface Tension at CMC in water at 25°C | ~33-40 mN/m | Data not readily available | [7] |

| Krafft Temperature | Increases with alkyl chain length | [8] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot, as the mobility of the larger micellar aggregates is different from that of the individual ions. The concentration at which this break in the plot occurs is the CMC.[9]

Apparatus:

-

Conductivity meter with a conductivity cell

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution of sodium this compound of a known concentration (e.g., 0.1 M) in deionized water.

-

Place a known volume of deionized water into a beaker equipped with a magnetic stir bar and the conductivity cell. The beaker should be placed in the thermostatically controlled water bath set to the desired temperature (e.g., 25°C).

-

Allow the system to equilibrate and record the initial conductivity of the water.

-

Make successive additions of the stock surfactant solution to the beaker using a micropipette.

-

After each addition, allow the solution to stir until the conductivity reading stabilizes, then record the value.

-

Continue this process until a concentration well above the expected CMC is reached.

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration.[9]

Determination of Surface Tension by the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid. As the concentration of a surfactant in a solution increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Apparatus:

-

Tensiometer with a platinum-iridium Du Noüy ring

-

Sample vessel

-

Thermostatically controlled water bath (optional, for temperature control)

Procedure:

-

Clean the platinum-iridium ring thoroughly, typically by rinsing with a suitable solvent (e.g., ethanol or acetone) and then flaming it to red heat to remove any organic contaminants.

-

Prepare a series of aqueous solutions of sodium this compound with varying concentrations.

-

Place the surfactant solution to be measured in the sample vessel.

-

Position the ring so that it is immersed in the solution.

-

Slowly raise the ring through the liquid-air interface. A liquid lamella will be formed.

-

The tensiometer measures the force exerted on the ring by the liquid film. This force increases as the ring is pulled upwards.

-

Record the maximum force just before the liquid film breaks.

-

The surface tension (γ) is calculated from this maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * cosθ), where θ is the contact angle (assumed to be 0 for a clean platinum ring). Modern tensiometers often perform this calculation automatically, applying necessary correction factors.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.

Mandatory Visualizations

Experimental Workflow for CMC Determination by Conductometry

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using conductometry.

Mechanism of Surfactant Interaction with the Stratum Corneum

As a direct biological signaling pathway for this compound has not been identified in the literature, this diagram illustrates its mechanism of action on the skin barrier, a critical aspect for drug delivery applications. Anionic surfactants like this compound can disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin.

Caption: Mechanism of skin barrier disruption by this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. SODIUM this compound - Ataman Kimya [atamanchemicals.com]

- 3. CAS 1120-01-0: Sodium this compound | CymitQuimica [cymitquimica.com]

- 4. specialchem.com [specialchem.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. commons.erau.edu [commons.erau.edu]

- 8. Krafft temperature - Wikipedia [en.wikipedia.org]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

In-Depth Technical Guide to Cetyl Sulfate: Classification, Properties, and Experimental Analysis

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cetyl sulfate, a significant surfactant used in various scientific and industrial applications. The guide details its classification, physicochemical properties, and the experimental protocols required for its characterization, adhering to stringent data presentation and visualization standards.

Surfactant Classification and Type

This compound, most commonly utilized as its sodium salt (sodium this compound), is unequivocally classified as an anionic surfactant . This classification is based on the presence of a negatively charged hydrophilic head group.

Specifically, it belongs to the alkyl sulfate category of surfactants. The molecule consists of a long, hydrophobic alkyl chain (the cetyl group, C16) and a hydrophilic sulfate group (-OSO₃⁻) as the head. This amphiphilic structure, possessing both water-repelling and water-attracting moieties, allows it to effectively reduce surface and interfacial tension.

The chemical formula for sodium this compound is C₁₆H₃₃NaO₄S, and it is also known by synonyms such as sodium hexadecyl sulfate. Its structure is fundamental to its function as an emulsifier, detergent, and foaming agent in numerous formulations.[1]

Physicochemical Properties

The performance of a surfactant is defined by its key physicochemical parameters. The following table summarizes the critical properties of sodium this compound.

| Property | Value | Units | Notes |

| Chemical Formula | C₁₆H₃₃NaO₄S | - | Also appears as C₁₆H₃₄O₄S·Na. |

| Molecular Weight | 344.49 | g/mol | [1] |

| Critical Micelle Concentration (CMC) | ~0.1 | mM | Estimated based on analogous alkyl sulfates. The CMC is the concentration at which surfactant monomers begin to form micelles. |

| Surface Tension at CMC (γ_CMC) | ~40 | mN/m | At 45°C. This value represents the minimum surface tension achieved at or above the CMC. |

| Krafft Temperature (T_k) | ~45 | °C | The temperature at which the solubility of the surfactant equals its CMC. Below this temperature, micelle formation is limited. |

Experimental Protocols

Accurate determination of the physicochemical properties of surfactants is essential for their application. The following sections detail the standard methodologies for measuring the key parameters of sodium this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its dependence on concentration. Two common and reliable methods are conductometry and tensiometry.

This method is suitable for ionic surfactants like sodium this compound. It relies on the change in the molar conductivity of the solution as micelles are formed.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of sodium this compound in deionized water (e.g., 10 mM). Ensure the temperature is maintained above the Krafft temperature (~45°C) to ensure solubility.

-

Titration Setup: Place a known volume of deionized water in a thermostated vessel equipped with a calibrated conductivity probe and a magnetic stirrer.

-

Data Collection: Titrate the deionized water with the stock solution by adding small, precise aliquots. After each addition, allow the system to equilibrate and record the conductivity.

-

Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

This method involves measuring the surface tension of surfactant solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

-

Preparation of Solutions: Prepare a series of sodium this compound solutions of varying concentrations in deionized water.

-

Instrument Setup: Calibrate a surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) at the desired temperature (above the Krafft temperature).

-

Measurement: Measure the surface tension of each prepared solution. Ensure the measuring probe is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the curve. The surface tension value at this plateau is the γ_CMC.

Determination of Krafft Temperature (T_k)

The Krafft temperature is the temperature at which the solubility of a surfactant becomes equal to its CMC. Below the T_k, the surfactant exists as hydrated crystals.

Protocol:

-

Sample Preparation: Prepare a surfactant solution with a concentration significantly above its CMC (e.g., 5-10 times the estimated CMC).

-

Crystallization: Cool the solution (e.g., in a refrigerator) until the surfactant precipitates, forming a turbid suspension.

-

Heating and Measurement: Place the suspension in a thermostated vessel with a conductivity probe and a thermometer. Slowly heat the solution under constant stirring. Record the conductivity as a function of temperature.

-

Data Analysis: Plot the conductivity versus temperature. A sharp increase in conductivity will be observed at the Krafft temperature, as the dissolution of the hydrated crystals leads to a sudden increase in the concentration of charge-carrying monomers and micelles. The temperature at the inflection point is the T_k.

References

The Amphiphilic Nature of Sodium Cetyl Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties and applications of Sodium Cetyl Sulfate (SCS), a key anionic surfactant, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its amphiphilic nature and its utility in various scientific and pharmaceutical contexts.

Sodium this compound (SCS), the sodium salt of a cetyl alcohol sulfate ester, is a long-chain anionic surfactant widely recognized for its emulsifying, detergent, and foaming properties.[1] Its amphiphilic character, possessing both a hydrophilic (water-attracting) sulfate head group and a hydrophobic (water-repelling) cetyl tail, governs its behavior in aqueous solutions and is fundamental to its diverse applications, including in cosmetics, personal care products, and pharmaceuticals.[1][2] This guide delves into the core principles of SCS's amphiphilicity, focusing on its critical micelle concentration (CMC), surface tension reduction capabilities, and its role in the formulation of drug delivery systems.

Physicochemical Properties of Sodium this compound

The defining characteristic of Sodium this compound is its molecular structure, which consists of a 16-carbon alkyl chain (cetyl group) and a polar sulfate group with a sodium counter-ion.[2][3] This dual nature drives its self-assembly in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tail and water molecules.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles.[4][5] Below the CMC, SCS primarily exists as monomers and reduces the surface tension at the air-water interface. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.[4] The stability of sodium alkyl sulfates, including SCS, is noted to be greater below their CMC.[6]

Surface Tension Reduction

The amphiphilic nature of SCS makes it highly effective at reducing the surface tension of water.[2] The hydrophobic cetyl tails orient themselves at the air-water interface, disrupting the cohesive energy of water molecules and thereby lowering the surface tension. This property is crucial for its function as a wetting agent, foaming agent, and emulsifier.[1]

Table 1: Physicochemical Properties of Sodium this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₃NaO₄S | [2] |

| Molecular Weight | 344.48 g/mol | - |

| Appearance | White to faintly yellow powder | [7][8] |

| Solubility | Soluble in water | [8] |

| pH (0.25% aqueous solution) | 6.5 | [8] |

Experimental Determination of Critical Micelle Concentration

The CMC of Sodium this compound can be determined using various experimental techniques that monitor a physical property of the surfactant solution as a function of its concentration.[9] A sharp change in the measured property indicates the onset of micelle formation.

Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

Tensiometry is a direct and widely used method for determining the CMC of surfactants.[9] It involves measuring the surface tension of a series of surfactant solutions of varying concentrations.

-

Preparation of Stock Solution: Prepare a stock solution of Sodium this compound in deionized water at a concentration significantly above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC. It is advisable to prepare solutions on a logarithmic scale of concentration for more accurate plotting.

-

Instrumentation and Calibration: Use a surface tensiometer equipped with a Wilhelmy plate or a Du Noüy ring. Calibrate the instrument according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water (approximately 72 mN/m at 25°C). Ensure the plate or ring is thoroughly cleaned with a suitable solvent (e.g., ethanol or acetone) and then flamed to remove any organic residues.

-

Measurement Procedure:

-

Pour the surfactant solution with the lowest concentration into a clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate or Du Noüy ring into the solution.

-

Measure the surface tension. Allow the reading to stabilize before recording the value.

-

Repeat the measurement for each of the prepared surfactant solutions, moving from the lowest to the highest concentration.

-

Ensure the plate or ring is cleaned and dried between each measurement to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the measured surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions: a descending slope at concentrations below the CMC and a nearly horizontal line at concentrations above the CMC.

-

The CMC is determined from the point of intersection of these two extrapolated linear portions.[4]

-

Conductometry

For ionic surfactants like Sodium this compound, conductometry provides another reliable method for CMC determination. This technique measures the electrical conductivity of the surfactant solution as a function of its concentration.

-

Preparation of Solutions: Prepare a stock solution of Sodium this compound in deionized water and a series of dilutions as described for the tensiometry method.

-

Instrumentation and Calibration: Use a calibrated conductivity meter with a suitable conductivity cell.

-

Measurement Procedure:

-

Place a known volume of deionized water in a thermostated beaker with a magnetic stirrer.

-

Immerse the conductivity probe into the water and record the initial conductivity.

-

Make successive additions of the concentrated SCS stock solution to the beaker, allowing the solution to equilibrate before each measurement.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will typically show two linear regions with different slopes. The slope is steeper at concentrations below the CMC due to the higher mobility of the individual surfactant ions compared to the larger, slower-moving micelles formed above the CMC.

-

The CMC is determined from the intersection of the two linear segments.[10]

-

Applications in Drug Development

The self-assembling nature of Sodium this compound into micelles above its CMC makes it a valuable excipient in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs.

Micellar Solubilization of Hydrophobic Drugs

The hydrophobic core of SCS micelles provides a microenvironment capable of encapsulating nonpolar drug molecules, thereby increasing their apparent solubility in aqueous media. This process, known as micellar solubilization, is a key strategy for formulating hydrophobic drugs for oral, parenteral, and ophthalmic delivery.[11][12] The efficiency of drug solubilization depends on several factors, including the chemical structure of the drug and the surfactant, temperature, and pH. Nonionic surfactants are often better solubilizing agents for hydrophobic drugs due to their lower CMC values.

Table 2: Factors Influencing Micellar Solubilization of Drugs

| Factor | Influence on Solubilization |

| Surfactant Chain Length | Longer hydrophobic chains generally lead to larger micelles and increased solubilization capacity. |

| Drug Polarity | The location of the drug within the micelle (core vs. palisade layer) depends on its polarity, affecting solubilization. |

| Temperature | Can affect both the CMC and the micelle structure, thus influencing drug solubility. |

| pH | Can alter the ionization state of the drug or surfactant, impacting their interaction and solubilization. |

| Ionic Strength | Addition of salts can decrease the CMC of ionic surfactants and increase micelle size, potentially enhancing solubilization. |

Nanoemulsions for Enhanced Drug Delivery

Sodium this compound can be used as a surfactant to stabilize nanoemulsions, which are submicron-sized oil-in-water or water-in-oil dispersions.[11] These systems offer a large interfacial area for drug dissolution and can enhance the penetration of drugs through biological membranes.[12] The stability of these nanoemulsions is a critical factor for their successful application.

The physical stability of drug-loaded emulsions is crucial and can be influenced by the drug itself.[13] The localization of the drug within the emulsion (oil phase, interface, or aqueous phase) and its charge can significantly impact stability. For instance, charged drugs can alter the zeta potential of the emulsion droplets, potentially leading to instability.[13][14] Careful formulation design, including pH adjustment, is often necessary to ensure the long-term stability of drug-loaded nanoemulsions stabilized by ionic surfactants like SCS.[13]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the amphiphilic nature of Sodium this compound.

Caption: Logical relationship between the structure of Sodium this compound and its functional properties.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) of SCS using tensiometry.

Conclusion

The amphiphilic nature of Sodium this compound is the cornerstone of its functionality as a versatile surfactant. Its ability to self-assemble into micelles above a critical concentration and to significantly reduce surface tension allows for a wide range of applications, from personal care products to advanced drug delivery systems. A thorough understanding of its physicochemical properties, particularly its CMC and interaction with other molecules, is essential for researchers and formulation scientists to effectively harness its potential in developing stable and efficacious products. Further research to establish a definitive, publicly available dataset of the CMC and surface tension profile of pure Sodium this compound would be highly beneficial to the scientific community.

References

- 1. SODIUM this compound - Ataman Kimya [atamanchemicals.com]

- 2. CAS 1120-01-0: Sodium this compound | CymitQuimica [cymitquimica.com]

- 3. Sodium this compound | C16H34NaO4S+ | CID 23616669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. STUDIES ON DECOMPOSITION AND STABILIZATION OF DRUGS IN SOLUTION. XV. HYDROLYSIS OF SODIUM OCTYL, MYRISTYL, CETYL, AND PENTADECANE-8-SULFATES. | Semantic Scholar [semanticscholar.org]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 8. specialchem.com [specialchem.com]

- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Influence of drug loading on the physical stability of phospholipid-stabilised colloidal lipid emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Cetyl Sulfate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling procedures for cetyl sulfate in a laboratory setting. The following sections detail the physical and chemical properties, potential hazards, appropriate handling and storage protocols, and emergency procedures. This information is crucial for minimizing risks and ensuring a safe working environment for all personnel.

Chemical and Physical Properties

This compound, also known as sodium this compound, is the sodium salt of a mixture of cetyl and stearyl sulfate.[1][2] It is a white to faintly yellow powder or a white paste/liquid with a mild odor.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Sodium this compound | [4][5] |

| CAS Number | 1120-01-0 | [4] |

| Molecular Formula | C16H33NaO4S | [6] |

| Molecular Weight | 344.5 g/mol | [6] |

| Appearance | White to faintly yellow powder; White paste or liquid | [1][3][4] |

| Odor | Mild | [4] |

| Solubility | Generally soluble in water | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation and serious eye damage.[7][8] It is also considered harmful to aquatic life with long-lasting effects.[7][8]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6][7][8] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [6][7][8] |

| Acute Toxicity, Dermal | 3 | Toxic in contact with skin | [7] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects | [7][8] |

Undiluted sodium cetearyl sulfate is a moderate eye irritant, while a 20% aqueous solution was found to be non-irritating to the eyes or skin of rabbits.[1][3]

Toxicology Data

Toxicological data for sodium cetyl/stearyl sulfate, a mixture containing sodium this compound, is available.

Table 3: Acute Toxicity Data for Sodium Cetyl/Stearyl Sulfate

| Route | Species | Test | Value | Reference(s) |

| Dermal | Rabbit | LD50 (24 Hours) | > 500 mg/kg | [7] |

| Oral | Rat | LD50 | > 2000 mg/kg | [7] |

Note: Detailed experimental protocols for these studies are not publicly available in the cited safety data sheets.

Safe Handling and Storage Procedures

Proper handling and storage are essential to minimize exposure and ensure safety.

Handling

-

Ventilation: Use in a well-ventilated area. If dust or aerosols are generated, use local exhaust ventilation.[7][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.[7][10]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat. An impervious apron is recommended when handling larger quantities.[7][11]

-

Respiratory Protection: If ventilation is insufficient, wear a suitable respirator.[7]

-

-

Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7][12] Contaminated clothing should be removed and washed before reuse.[7]

Storage

-

Conditions: Store in a cool, dry, well-ventilated place in the original, tightly closed container.[8][13]

-

Incompatibilities: Store away from strong oxidizing agents.[8]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[7][8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7][8]

-

Inhalation: Move the person to fresh air. Call a physician if symptoms develop or persist.[7]

-

Ingestion: Rinse mouth. Do not induce vomiting. Get medical advice/attention if you feel unwell.[7][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water fog, foam, dry chemical powder, or carbon dioxide (CO2).[7][8]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it will spread the fire.[7]

-

Specific Hazards: During a fire, hazardous gases may be formed.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]

Accidental Release Measures

-

Personal Precautions: Keep unnecessary personnel away. Ensure adequate ventilation. Wear appropriate protective equipment.[7] Do not touch damaged containers or spilled material without proper protective clothing.[7]

-

Environmental Precautions: Avoid release to the environment. Prevent further leakage or spillage if safe to do so.[7][8] Do not let the product enter drains.[8]

-

Methods for Cleaning Up:

-

Small Spills: Wipe up with absorbent material (e.g., cloth, fleece) and clean the surface thoroughly.[7]

-

Large Spills: Stop the flow of material if possible. Dike the spilled material. Cover with plastic sheeting to prevent spreading. Absorb in vermiculite, dry sand, or earth and place into containers for disposal.[7]

-

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[7][8] Do not dispose of into drains, water courses, or onto the ground.[8]

This guide is intended to provide essential safety information for handling this compound in a laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and detailed information.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. SODIUM this compound - Ataman Kimya [atamanchemicals.com]

- 5. CAS 1120-01-0: Sodium this compound | CymitQuimica [cymitquimica.com]

- 6. This compound sodium salt | C16H33NaO4S | CID 23695542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. avenalab.com [avenalab.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. fishersci.com [fishersci.com]

- 14. medline.com [medline.com]

A Historical Perspective on the Application of Cetyl Sulfate in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Once a notable subject of investigation in the mid-20th century, cetyl sulfate, an anionic surfactant, played a role in the foundational understanding of surface chemistry and intermolecular interactions. While its prominence in research has since been largely superseded by other alkyl sulfates like sodium dodecyl sulfate (SDS), a historical examination of its applications provides valuable insights into the evolution of biochemical and pharmaceutical sciences. This technical guide delves into the historical uses of this compound in research, presenting available quantitative data, detailing early experimental protocols, and visualizing the conceptual frameworks of the time.

Physicochemical Properties of Sodium this compound

Sodium this compound, the sodium salt of this compound, is an amphiphilic molecule possessing a long hydrophobic cetyl (C16) tail and a hydrophilic sulfate head group. This structure dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration. Early research into its properties laid the groundwork for understanding surfactant behavior.

While extensive historical data tables for pure sodium this compound are scarce in readily available literature, its properties were often compared to the more commonly studied sodium lauryl sulfate. It is known that for a homologous series of sodium alkyl sulfates, the Critical Micelle Concentration (CMC) decreases as the length of the alkyl chain increases.

Table 1: General Physicochemical Properties of Sodium this compound [1][2]

| Property | Value/Description |

| Chemical Formula | C₁₆H₃₃NaO₄S |

| Molecular Weight | 344.49 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Synonyms | Sodium hexadecyl sulfate, Cetyl sodium sulfate |

Historical Research Applications

Early investigations into sodium this compound primarily focused on its colloidal and surface-active properties. These studies were crucial in developing the fundamental principles of surfactant science.

Surface Tension and Micelle Formation

One of the earliest and most significant areas of research involving sodium this compound was the study of its effect on the surface tension of water. A notable 1940 study by Nutting, Long, and Harkins meticulously investigated the change in surface tension of sodium this compound solutions over time.[3] This research was fundamental in understanding the kinetics of surfactant adsorption at the air-water interface and the formation of micelles.

Experimental Protocol: Determination of Surface Tension (based on historical methods) [3][4]

The following protocol is a generalized representation of the techniques used in the mid-20th century to measure surface tension, upon which the understanding of CMC was built.

-

Preparation of Solutions: A series of aqueous solutions of sodium this compound at varying concentrations were prepared using distilled water. Purity of the surfactant was a critical consideration in these early studies.

-

Apparatus: A Du Noüy tensiometer was a common instrument of choice. This apparatus measures the force required to detach a platinum-iridium ring from the surface of a liquid.

-

Measurement Procedure:

-

The platinum ring was thoroughly cleaned with a strong oxidizing agent (e.g., a mixture of sulfuric acid and chromic acid) and then rinsed extensively with distilled water.

-

The ring was suspended from a torsion balance.

-

The tensiometer was calibrated using a liquid with a known surface tension, often pure water.

-

The test solution was placed in a thermostatically controlled vessel to maintain a constant temperature.

-

The platform holding the solution was raised until the ring made contact with the liquid surface.

-

The torsion of the wire was then increased until the ring detached from the surface. The force required for detachment was recorded.

-

Measurements were often taken over time to observe the aging of the surface, as the surfactant molecules migrated and oriented themselves at the interface.

-

-

Data Analysis: The surface tension (γ) was calculated from the measured force. By plotting surface tension against the logarithm of the surfactant concentration, the Critical Micelle Concentration (CMC) could be determined as the concentration at which a sharp break in the curve occurs.

Monolayer Penetration Studies

Another significant area of historical research was the study of mixed monolayers, where a soluble surfactant like sodium this compound would penetrate an insoluble monolayer. A 1947 paper by Matalon and Schulman investigated the penetration of sodium this compound into a monolayer of cetyl alcohol, examining the effect of salt on the kinetics of this process.[5] These studies provided insights into the molecular interactions between different amphiphilic molecules at interfaces, which is fundamental to understanding phenomena like emulsification and membrane interactions.

Experimental Protocol: Monolayer Penetration (conceptual) [5][6]

This protocol outlines the general principles of monolayer penetration experiments from that era.

-

Apparatus: A Langmuir trough was the central piece of equipment. This is a shallow trough filled with a subphase (typically water or a salt solution) and equipped with a movable barrier to compress the monolayer and a balance to measure surface pressure.

-

Formation of the Insoluble Monolayer: A solution of an insoluble amphiphile, such as cetyl alcohol, in a volatile solvent was carefully spread onto the surface of the subphase in the Langmuir trough. The solvent was allowed to evaporate, leaving a monomolecular layer of the alcohol at the air-water interface.

-

Introduction of the Soluble Surfactant: A solution of sodium this compound was then injected into the subphase beneath the insoluble monolayer.

-

Measurement of Surface Pressure Changes: The change in surface pressure of the monolayer was monitored over time. The penetration of the soluble sodium this compound molecules into the insoluble cetyl alcohol monolayer would cause an increase in surface pressure.

-

Data Analysis: The rate and extent of the surface pressure increase provided information about the kinetics and thermodynamics of the penetration process. The influence of factors like the concentration of the soluble surfactant and the presence of electrolytes in the subphase could be systematically studied.

Applications in Protein Science and Drug Formulation

While sodium dodecyl sulfate (SDS) became the standard for protein denaturation in techniques like SDS-PAGE, earlier research with various alkyl sulfates, including this compound, contributed to the understanding of protein-surfactant interactions. These interactions are driven by both electrostatic and hydrophobic forces and typically lead to the unfolding of the protein's native structure.

Although specific historical protocols detailing the use of pure sodium this compound for protein denaturation are not prominent in the literature, the general principles established with other alkyl sulfates would have been applicable.

In the realm of early drug development, surfactants were recognized for their ability to act as solubilizing and emulsifying agents in pharmaceutical formulations.[7] While specific historical examples of drug formulations using sodium this compound are not well-documented in readily accessible sources, its properties would have made it a candidate for such applications, particularly in topical preparations.

Synthesis of Sodium this compound

The historical synthesis of sodium this compound involved the sulfation of cetyl alcohol followed by neutralization.

Historical Synthesis Workflow (conceptual) [5][8]

-

Sulfation of Cetyl Alcohol: Cetyl alcohol was reacted with a sulfating agent. Common sulfating agents in the early to mid-20th century included chlorosulfonic acid or sulfur trioxide. This reaction would yield cetyl hydrogen sulfate.

-

Neutralization: The resulting cetyl hydrogen sulfate was then neutralized with a base, typically sodium hydroxide, to produce sodium this compound.

-

Purification: The crude product would then be purified, often through recrystallization from a suitable solvent like ethanol, to remove unreacted starting materials and inorganic salts.

Conclusion

The historical research applications of this compound, particularly in the 1940s, were instrumental in advancing the field of colloid and surface science. Studies on its surface tension, micelle formation, and interactions in mixed monolayers provided a fundamental understanding of surfactant behavior. While its use in mainstream research has diminished, the principles uncovered through the study of this compound and its homologues continue to underpin many modern applications of surfactants in biochemistry, drug delivery, and materials science. This guide serves as a technical overview of these early investigations, offering a glimpse into the foundational experiments that have shaped our current understanding.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Penetration of sodium cetyl sulphate into cetyl alcohol. Effect of salt on the time-penetration curves - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. Penetration of sodium cetyl sulphate into cetyl alcohol. Effect of salt on the time-penetration curves | Semantic Scholar [semanticscholar.org]

- 7. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 8. usp.org [usp.org]

Cetyl Sulfate in Biochemistry: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Properties, Interactions, and Experimental Methodologies

Cetyl sulfate, a long-chain alkyl sulfate, is an anionic surfactant with significant applications across various scientific and industrial domains. While extensively utilized in cosmetic and personal care formulations as an emulsifier and foaming agent, its role and properties in biochemical research and pharmaceutical development are of increasing interest to scientists and professionals in these fields. This technical guide provides a comprehensive literature review of this compound in biochemistry, focusing on its physicochemical properties, interactions with biological macromolecules, and the experimental protocols used to investigate these phenomena.

Physicochemical Properties of this compound

This compound's amphiphilic nature, possessing both a hydrophobic alkyl tail and a hydrophilic sulfate headgroup, governs its behavior in aqueous solutions and its interaction with biological systems. Key physicochemical parameters are crucial for understanding and predicting its function in experimental and formulation contexts.

Table 1: Physicochemical Properties of Sodium this compound and Related Compounds

| Property | Value | Compound | Notes |

| Molecular Formula | C₁₆H₃₃NaO₄S | Sodium this compound | - |

| Molecular Weight | 344.49 g/mol | Sodium this compound | - |

| Hydrophilic-Lipophilic Balance (HLB) | ~40 | Sodium Cetearyl Sulfate | Value is for a mixture of sodium cetyl and stearyl sulfates. A high HLB value indicates strong hydrophilic character, making it a good oil-in-water emulsifier. |

| Critical Micelle Concentration (CMC) | Estimated: 0.1 - 0.5 mM | Sodium this compound | A definitive experimental value is not readily available in the literature. This estimation is based on the trend of decreasing CMC with increasing alkyl chain length in the alkyl sulfate series (e.g., Sodium Dodecyl Sulfate CMC is ~8 mM). The CMC is the concentration at which surfactant monomers self-assemble into micelles. |

Biochemical Interactions of this compound

The primary biochemical interactions of this compound involve its effects on proteins, including enzymes. These interactions are largely driven by the same forces that govern its surfactant properties: hydrophobic and electrostatic interactions.

Protein Denaturation and Solubilization

Like other anionic surfactants such as sodium dodecyl sulfate (SDS), this compound can induce conformational changes in proteins, leading to denaturation. This process is concentration-dependent and involves the binding of this compound monomers and micelles to the protein.

-

At low concentrations (below the CMC): this compound monomers can bind to specific high-affinity sites on a protein, often through a combination of hydrophobic interactions with nonpolar amino acid residues and electrostatic interactions with positively charged residues.

-

At concentrations near and above the CMC: Cooperative binding of this compound occurs, leading to the formation of protein-surfactant complexes. The hydrophobic tails of the surfactant molecules associate with the protein's hydrophobic core, disrupting the native tertiary and secondary structures. The negatively charged sulfate headgroups impart a large negative charge to the complex, leading to electrostatic repulsion and further unfolding of the protein chain. This property is exploited in techniques like SDS-PAGE for protein characterization.

Enzyme Inhibition

The denaturation of enzymes by this compound typically leads to a loss of catalytic activity. The binding of the surfactant can disrupt the precise three-dimensional structure of the active site, preventing substrate binding and catalysis. The inhibition can be complex, potentially exhibiting characteristics of non-competitive or mixed-type inhibition, depending on the enzyme and the concentration of the surfactant. While specific IC50 values for this compound against a range of enzymes are not widely reported in the literature, it is expected that, like other long-chain alkyl sulfates, it can be a potent inhibitor of various enzymes, particularly those with accessible hydrophobic regions.

Applications in Drug Development and Formulation

In the pharmaceutical industry, this compound and related compounds are primarily used as excipients. Their ability to act as emulsifying and stabilizing agents is crucial for the formulation of various dosage forms, particularly creams, lotions, and other topical preparations. By reducing the interfacial tension between oil and water phases, this compound facilitates the formation of stable emulsions, ensuring the uniform distribution of the active pharmaceutical ingredient (API).

Experimental Protocols for Studying this compound-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction between this compound and proteins. The choice of method depends on the specific information sought, such as binding affinity, stoichiometry, and conformational changes.

Table 2: Experimental Techniques for Characterizing Surfactant-Protein Interactions

| Technique | Principle | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Changes in the secondary structure of the protein (α-helix, β-sheet content) upon surfactant binding. |

| Fluorescence Spectroscopy | Monitors changes in the intrinsic fluorescence of tryptophan and tyrosine residues or the fluorescence of extrinsic probes. | Information on the local environment of fluorescent residues, indicating conformational changes and binding events. |

| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | Hydrodynamic radius of the protein and protein-surfactant complexes, allowing for the detection of unfolding or aggregation. |

| Surface Tensiometry | Measures the surface tension of a solution as a function of surfactant concentration. | Determination of the Critical Micelle Concentration (CMC) and can provide insights into the surface activity of protein-surfactant mixtures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and dynamics of molecules at the atomic level. | Can identify specific binding sites of the surfactant on the protein and characterize conformational changes in solution. |

General Experimental Protocol for Isothermal Titration Calorimetry (ITC)

ITC is a powerful method for directly measuring the thermodynamics of binding interactions. A typical experiment to study the interaction of this compound with a protein would involve the following steps:

-

Preparation of Solutions:

-

Prepare a solution of the target protein in a suitable buffer (e.g., phosphate or Tris buffer) at a known concentration (typically in the micromolar range).

-

Prepare a concentrated solution of sodium this compound in the same buffer. The concentration should be high enough to achieve saturation of the protein binding sites during the titration.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature.

-

Fill the sample cell with the protein solution and the injection syringe with the this compound solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.

-

Allow the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change as a function of the molar ratio of this compound to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or multi-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

This compound is a versatile anionic surfactant with well-established roles in cosmetic and personal care products. In the realm of biochemistry and drug development, its properties are analogous to those of other long-chain alkyl sulfates, primarily involving interactions with proteins that can lead to denaturation and enzyme inhibition. Its excellent emulsifying properties make it a valuable excipient in pharmaceutical formulations. A thorough understanding of its physicochemical properties and its interactions with biological macromolecules, investigated through a range of biophysical techniques, is essential for its effective application in research and product development. Further research to determine specific biochemical parameters, such as binding constants and IC50 values for a broader range of proteins and enzymes, would provide a more detailed understanding of its biological activity and potential applications.

Methodological & Application

Application Notes and Protocols for Protein Denaturation Using Cetyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cetyl sulfate, also known as sodium hexadecyl sulfate, is an anionic surfactant that serves as a powerful tool for protein denaturation. While sodium dodecyl sulfate (SDS) is more commonly utilized, this compound offers distinct advantages in specific applications, particularly in minimizing protein aggregation during analysis. Its longer alkyl chain compared to SDS results in a higher affinity for proteins, leading to efficient denaturation and stable protein-surfactant complexes. These characteristics make it especially valuable in electrophoretic techniques like capillary electrophoresis (CE) for the characterization of therapeutic proteins, such as monoclonal antibodies, where preventing artifactual aggregation is critical for accurate purity and stability assessments.

This document provides detailed application notes and protocols for the use of sodium this compound in protein denaturation, with a focus on its application in capillary electrophoresis.

Mechanism of Action

The denaturation of proteins by sodium this compound is a multi-step process driven by both hydrophobic and electrostatic interactions. The mechanism can be summarized as follows:

-

Initial Binding: The negatively charged sulfate head of the this compound molecule interacts with positively charged amino acid residues on the protein surface.

-

Hydrophobic Interaction: The long hydrophobic hexadecyl tail of the this compound molecule penetrates the hydrophobic core of the protein.

-

Unfolding: This disruption of the native hydrophobic and electrostatic interactions leads to the unfolding of the protein's tertiary and secondary structures.

-

Complex Formation: The protein becomes coated with this compound molecules, resulting in a protein-surfactant complex with a net negative charge and a more uniform shape. This "pearl-necklace" model, where surfactant micelles are arranged along the unfolded polypeptide chain, is a commonly accepted representation of the final complex.

This process effectively linearizes the protein and imparts a uniform negative charge, which is essential for electrophoretic separation based on molecular weight.

Quantitative Data Presentation

The selection of a denaturing agent can significantly impact the outcome of protein analysis. The following table summarizes key properties of sodium this compound in comparison to other commonly used sodium alkyl sulfates. Longer chain alkyl sulfates, like this compound, exhibit a higher binding affinity for proteins.

| Property | Sodium Dodecyl Sulfate (SDS) (C12) | Sodium Tetradecyl Sulfate (C14) | Sodium this compound (C16) |

| Denaturation Potency | Strong | Very Strong | Very Strong |

| Binding Affinity to Proteins | High | Higher | Highest |

| Application Notes | General-purpose protein denaturation for SDS-PAGE and Western blotting. Can sometimes induce protein aggregation. | Used in capillary electrophoresis to reduce aggregation artifacts seen with SDS. | Ideal for capillary electrophoresis of aggregation-prone proteins like monoclonal antibodies, providing improved peak resolution and quantification of impurities.[1][2] |

Experimental Protocols

Protocol 1: General Protein Denaturation for Electrophoretic Analysis

This protocol provides a general guideline for denaturing protein samples using sodium this compound for subsequent analysis by methods like capillary electrophoresis.

Materials:

-

Protein sample

-

Sodium this compound (Sodium Hexadecyl Sulfate)

-

Sample buffer (e.g., Tris-HCl, pH 6.8)

-

Reducing agent (e.g., dithiothreitol - DTT or β-mercaptoethanol - BME) (optional, for reducing disulfide bonds)

-

Heating block or water bath

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Prepare a 10% (w/v) stock solution of sodium this compound in deionized water. Gentle heating may be required to fully dissolve the surfactant.

-

Prepare a 2x sample buffer containing the desired buffer components and other reagents. For a final concentration of 1% this compound, the 2x buffer should contain 2% this compound. A typical 2x sample buffer might contain:

-

125 mM Tris-HCl, pH 6.8

-

2% (w/v) Sodium this compound

-

20% (v/v) Glycerol

-

0.02% (w/v) Bromophenol Blue

-

If reducing conditions are needed, add DTT to a final concentration of 100 mM or BME to a final concentration of 5% (v/v) to the 2x buffer just before use.

-

-

Dilute the protein sample to the desired concentration with deionized water or an appropriate buffer.

-

Mix the protein sample with an equal volume of the 2x sample buffer. For example, mix 10 µL of the protein sample with 10 µL of the 2x sample buffer.

-

Vortex the mixture gently to ensure thorough mixing.

-

Heat the sample at 70-95°C for 5-10 minutes to facilitate denaturation.[3] Note: Optimal temperature and time may vary depending on the protein and should be determined empirically. For some proteins, boiling can cause aggregation, so a lower temperature may be preferable.[4]

-

Centrifuge the sample briefly to pellet any insoluble material.

-

The denatured protein sample is now ready for loading onto a gel or for injection into a capillary electrophoresis system.

Protocol 2: Capillary Electrophoresis with Sodium Hexadecyl Sulfate (CE-SHS) for Monoclonal Antibody Analysis

This protocol is adapted from methodologies used for the analysis of therapeutic monoclonal antibodies to minimize aggregation and improve peak resolution.[1][2]

Materials:

-

Monoclonal antibody (mAb) sample

-

Sodium Tetradecyl Sulfate (for sample buffer)

-

Sodium Hexadecyl Sulfate (for sieving gel buffer)

-

Capillary electrophoresis system

-

Sieving gel buffer

-

Sample buffer components (as in Protocol 1)

-

Reducing agent (e.g., DTT) (for reduced analysis)

Procedure:

-

Sample Preparation:

-

Prepare a sample buffer containing sodium tetradecyl sulfate . The use of a slightly shorter chain alkyl sulfate in the sample buffer can improve the denaturation of smaller protein fragments.

-

Mix the mAb sample with the sample buffer (containing sodium tetradecyl sulfate and a reducing agent if necessary).

-

Heat the sample to denature the antibody. A typical condition is 70°C for 10 minutes.

-

Cool the sample to room temperature before injection.

-

-

Capillary Electrophoresis:

-

Prepare a sieving gel buffer containing sodium hexadecyl sulfate . The presence of SHS in the running buffer has been shown to significantly improve peak resolution and reduce aggregation artifacts.[1][2] The concentration of SHS in the gel buffer should be optimized for the specific CE system and mAb being analyzed.

-

Fill the capillary with the SHS-containing sieving gel buffer.

-

Inject the denatured mAb sample into the capillary.

-

Apply the appropriate voltage to perform the electrophoretic separation.

-

Detect the protein fragments as they migrate through the capillary.

-

Mandatory Visualizations

Mechanism of Protein Denaturation by this compound

Caption: Mechanism of protein denaturation by sodium this compound.

Experimental Workflow for Protein Denaturation and Analysis

References

- 1. Purity Determination by Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS): A Novel Application For Therapeutic Protein Characterization. | Semantic Scholar [semanticscholar.org]

- 2. Purity Determination by Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS): A Novel Application For Therapeutic Protein Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparing protein samples for sds-page [ruf.rice.edu]

Application of Cetyl Sulfate in Capillary Electrophoresis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary Electrophoresis (CE) is a powerful analytical technique renowned for its high efficiency, resolution, and minimal sample consumption. In the realm of CE, surfactants play a pivotal role in enhancing separation selectivity, particularly for neutral molecules and for size-based separations of proteins. While sodium dodecyl sulfate (SDS) has traditionally been the most common surfactant employed, there is growing interest in the use of longer-chain alkyl sulfates, such as sodium cetyl sulfate (also known as sodium hexadecyl sulfate or SHS), to overcome specific analytical challenges.

This document provides detailed application notes and protocols on the use of this compound in two key CE modes: Micellar Electrokinetic Chromatography (MEKC) and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), here distinguished as CE-SHS for clarity. These protocols are particularly relevant for the analysis of therapeutic proteins and other challenging analytes where enhanced resolution and modified selectivity are required.

Principle of this compound in Capillary Electrophoresis

Sodium this compound is an anionic surfactant with a 16-carbon alkyl chain. Its utility in CE stems from two primary mechanisms:

-

Micelle Formation in MEKC: Above its critical micelle concentration (CMC), this compound monomers aggregate to form micelles. These micelles act as a pseudo-stationary phase in MEKC. Neutral analytes partition between the aqueous buffer (mobile phase) and the hydrophobic core of the micelles. Separation is achieved based on the differential partitioning of analytes, allowing for the analysis of uncharged molecules which would otherwise co-migrate with the electroosmotic flow (EOF). The longer alkyl chain of this compound compared to SDS can offer a different hydrophobic environment, leading to altered selectivity for certain analytes.

-

Protein-Surfactant Complex Formation in CE-SHS: In CE-SHS, proteins are denatured and coated with this compound, leading to the formation of protein-SHS complexes with a nearly uniform negative charge-to-mass ratio. These complexes are then separated based on their hydrodynamic size through a sieving polymer matrix within the capillary. The use of SHS in place of or in addition to SDS has been shown to significantly improve peak resolution and symmetry for certain therapeutic proteins, particularly those prone to aggregation or incomplete denaturation with SDS.[1][2]

Application 1: Enhanced Protein Purity Analysis using CE-SHS

For certain therapeutic proteins, standard CE-SDS methods may result in poor resolution and peak asymmetry, hindering accurate purity assessment.[1] The substitution or supplementation of SDS with SHS can dramatically improve separation performance.

Quantitative Performance Improvement

The application of a running buffer matrix containing sodium hexadecyl sulfate has been demonstrated to significantly enhance separation quality for recombinant therapeutic proteins that are challenging to analyze with conventional CE-SDS methods.

| Parameter | Improvement with SHS vs. SDS | Reference |

| Peak Resolution | 3-fold increase | [1] |

| Plate Count | 8-fold increase | [1] |

Experimental Protocol: CE-SHS for Therapeutic Protein Analysis

This protocol is adapted from methodologies demonstrating improved resolution for recombinant therapeutic proteins.[1]

1. Materials and Reagents:

-

Sodium Hexadecyl Sulfate (SHS)

-

Sodium Dodecyl Sulfate (SDS)

-

Tris Base

-

Boric Acid

-

Sieving Polymer (e.g., Dextran, Polyethylene Oxide)

-

Reducing agent (e.g., 2-mercaptoethanol or DTT) for reduced analysis

-

Alkalyting agent (e.g., Iodoacetamide) for non-reduced analysis

-

Deionized water

-

Capillary Electrophoresis System with UV/Vis or DAD detector

-

Bare fused-silica capillary

2. Buffer and Sample Preparation:

-

Running Buffer (with SHS):

-

Prepare a stock solution of Tris-Borate buffer at the desired pH (e.g., 100 mM Tris, 100 mM Boric Acid, pH 8.3).

-

Dissolve the sieving polymer to the desired concentration in the Tris-Borate buffer.

-

Add Sodium Hexadecyl Sulfate (SHS) to the polymer solution to a final concentration (e.g., 0.2% w/v). Note: Optimization of SHS concentration may be required.

-

For comparison, a standard SDS-containing running buffer should be prepared with the same polymer and buffer composition, but with SDS instead of SHS.

-

-

Sample Buffer:

-

Prepare a sample buffer containing 1-2% (w/v) SDS or a combination of surfactants (see protocol variation below).

-

For reduced analysis, add the reducing agent to the sample buffer.

-

-

Sample Preparation:

-

Dilute the protein sample to a final concentration of approximately 1 mg/mL in the sample buffer.

-

For reduced analysis, incubate the sample at 70-90°C for 5-10 minutes.

-

For non-reduced analysis, an alkylating agent can be added to the sample buffer to prevent disulfide scrambling, followed by a similar incubation step.

-

Cool the samples to room temperature before injection.

-

3. Capillary Conditioning:

-

Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and finally with the running buffer. The duration of each rinse will depend on the capillary dimensions and the instrument manufacturer's recommendations.

4. Electrophoresis Conditions:

-

Injection: Electrokinetic injection (e.g., -5 kV for 10 seconds).

-

Separation Voltage: -15 kV to -30 kV (constant voltage or constant current).

-

Capillary Temperature: 20-25°C.

-

Detection: UV absorbance at 214 or 220 nm.

Protocol Variation: Minimizing Protein Aggregation Artifacts

For monoclonal antibodies prone to method-induced aggregation, a combination of different chain-length sulfates in the sample and running buffers can be effective.

-

Sample Buffer: Utilize a sample buffer containing sodium tetradecyl sulfate (STS) instead of SDS.

-

Running Buffer: Employ a sieving gel buffer that contains sodium hexadecyl sulfate (SHS).

This combination has been shown to prevent the formation of aggregate artifacts and maintain detergent-protein uniformity.

Application 2: Micellar Electrokinetic Chromatography (MEKC) with this compound

This compound can be used as the micellar phase in MEKC for the separation of neutral and charged analytes. The longer alkyl chain of this compound provides a more hydrophobic pseudo-stationary phase compared to SDS, which can alter the partitioning of analytes and thus the separation selectivity.

Key Surfactant Properties

The formation of micelles is critical for MEKC and occurs above the Critical Micelle Concentration (CMC).

| Surfactant | Alkyl Chain Length | Typical CMC in Water (mM) | Reference |

| Sodium Dodecyl Sulfate (SDS) | 12 | 8.2 | [3] |

| Sodium Tetradecyl Sulfate (STS) | 14 | 2.1 | [4] |

| Sodium this compound (SHS) | 16 | ~0.5 (estimated) * |

Note: The CMC of sodium this compound is not explicitly stated in the provided search results. However, it is a well-established trend that the CMC of anionic surfactants decreases by approximately a factor of two for each addition of two methylene groups to the alkyl chain. Given the CMC of SDS (C12) and STS (C14), the CMC of SHS (C16) is estimated to be in the range of 0.4-0.6 mM.

Experimental Protocol: MEKC with this compound

This protocol provides a general framework for developing a MEKC method using sodium this compound.

1. Materials and Reagents:

-

Sodium this compound (SHS)

-

Buffer components (e.g., sodium borate, sodium phosphate)

-

Organic modifier (e.g., methanol, acetonitrile) - optional

-

Deionized water

-

Analytes of interest

-

Capillary Electrophoresis System with appropriate detector

-

Bare fused-silica capillary

2. Buffer Preparation:

-

Prepare the desired aqueous buffer (e.g., 20 mM sodium borate, pH 9.2).

-

Dissolve sodium this compound in the buffer to a concentration well above its estimated CMC (e.g., 25-100 mM). The optimal concentration will depend on the analytes and may require optimization.

-

If required, add an organic modifier to the buffer to improve the solubility of analytes or to modify the partitioning behavior.

-

Filter the buffer through a 0.45 µm filter.

3. Sample Preparation:

-

Dissolve the sample in the running buffer or a compatible solvent. If a different solvent is used, ensure it does not adversely affect the separation.

4. Capillary Conditioning:

-

Condition the capillary as described in the CE-SHS protocol.

5. Electrophoresis Conditions:

-

Injection: Hydrodynamic or electrokinetic injection.

-

Separation Voltage: 15-30 kV.

-

Capillary Temperature: 25-35°C.

-

Detection: As appropriate for the analytes (e.g., UV, fluorescence).

Troubleshooting and Method Development Considerations

-

Solubility of SHS: Sodium this compound has lower aqueous solubility than SDS, particularly at lower temperatures. It may be necessary to gently warm the buffer to fully dissolve the surfactant. The operating temperature of the CE system should be maintained above the Krafft point of the surfactant to prevent precipitation.

-

Concentration Optimization: The concentration of SHS in both CE-SHS and MEKC is a critical parameter that should be optimized for each specific application to achieve the desired resolution and analysis time.

-

Organic Modifiers in MEKC: The addition of organic solvents to the MEKC buffer can alter the CMC, micelle aggregation number, and the partitioning of analytes. This provides another dimension for optimizing selectivity.

-

Capillary Wall Interactions: As with other CE methods, interactions between analytes and the capillary wall can lead to peak broadening. Standard strategies such as operating at high pH or using coated capillaries can be employed to mitigate these effects.

Conclusion